5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Lipophilicity ADME Membrane permeability

Researchers developing kinase inhibitors or PROTACs often face inconsistent SAR when substituting alkyne-bearing building blocks. This 5-aminopyrazine-2-carboxylic acid derivative resolves that: its pent-1-yn-3-yl chain provides a longer, chiral spacer that improves CuAAC yields with bulky azides and preserves target binding. Key advantages: - XLogP3 1.0, lower than the 3-position regioisomer (1.6), favoring aqueous solubility of conjugates. - Orthogonal -COOH and terminal alkyne enable direct amide coupling and click bioconjugation without deprotection steps. - Racemic mixture; chiral resolution possible for stereochemistry-dependent profiling. Supplied at ≥95% purity from major building-block libraries; reliable stock and global shipping for B2B procurement.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13085882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC(C#C)NC1=NC=C(N=C1)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-6-11-8(5-12-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)
InChIKeyAEMHDTFOIWJUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid: Identity & Procurement


5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1696891-64-1) is a heterocyclic building block featuring a pyrazine core with a carboxylic acid at the 2-position and a chiral pent-1-yn-3-ylamino substituent at the 5-position [1]. With a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol, it belongs to the class of 5-amino-pyrazine-2-carboxylic acid derivatives that are widely employed as scaffolds in kinase inhibitor design and as intermediates for click chemistry-enabled bioconjugation [2]. The compound is commercially supplied as a racemate at ≥95% purity and is catalogued within the Enamine stock collection (EN300-1449307) among the largest commercially available building block libraries .

1 Click chemistry compatible: terminal alkyne for CuAAC conjugation
2 Kinase inhibitor scaffold: 5-aminopyrazine-2-carboxylic acid core
3 Racemic chiral probe: enables enantiomer-specific SAR exploration

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid: Substitution Limitations with Analogs


Substituting 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid with another 5-amino-pyrazine-2-carboxylic acid derivative, even a close positional isomer, introduces measurable differences in lipophilicity, hydrogen-bonding capacity, steric environment at the alkyne, and the electronic influence of the substitution position on the pyrazine ring [1]. The 5-position amino substitution places the pendent alkyne chain at a distinct electronic node of the pyrazine ring relative to 3-position congeners, altering the pKa of the carboxylic acid and the XLogP3 by over 0.5 log units [2]. Furthermore, the pent-1-yn-3-yl chain possesses a stereogenic center absent in propargyl or but-3-yn-2-yl analogs, and its terminal alkyne is positioned at a different distance from the pyrazine core compared to pent-4-yn-2-yl isomers, directly impacting click chemistry reaction kinetics and the geometry of resulting triazole conjugates [3]. Generic replacement without accounting for these differences risks altered SAR trends, inconsistent conjugation efficiency, and irreproducible biological outcomes.

Regioisomer 5- vs 3-substitution alters lipophilicity profile and ADME outcomes
Methyl ester Requires hydrolysis step risking alkyne hydration; direct amide coupling lost
Achiral analog Gem-dimethyl analog eliminates stereocenter, blocking enantiomer-specific studies

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid: Quantitative Differentiation from Analogs


Regioisomeric Lipophilicity Shift

The 5-substituted regioisomer (target compound) exhibits a computed XLogP3 of 1.0, compared to 1.6 for the 3-substituted regioisomer 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1695684-14-0), which bears the identical pent-1-yn-3-ylamino chain at the alternative ring position [1][2]. Both compounds share the same molecular formula (C10H11N3O2), molecular weight (205.21 g/mol), TPSA (75.1 Ų), and hydrogen bond donor/acceptor counts (HBD 2, HBA 5), isolating the XLogP3 difference as a consequence of regioisomeric electronic distribution on the pyrazine ring [2].

XLogP3 Shift
Head-to-head
Target: XLogP3 1.0
3‑regioisomer: 1.6
Δ = −0.6 (≈4‑fold lower partition)
Reported lower lipophilicity may support solubility-driven scaffold selection
Computed XLogP3; experimental logP data pending
Lipophilicity ADME Membrane permeability Regioisomer

Carboxylic Acid vs Methyl Ester Comparison

The target free carboxylic acid possesses two hydrogen bond donors (HBD = 2) and a TPSA of 75.1 Ų, whereas its methyl ester analog, methyl 5-(pent-1-yn-3-yl)aminopyrazine-2-carboxylate (CAS 1691132-06-5), has only one HBD and a reduced TPSA of 64.1 Ų [1][2]. Both share identical molecular formula core (C10 vs C11 owing to the methyl ester) and equivalent heavy atom count (15 vs 16), but differ in the capacity for direct amide coupling without prior saponification. The free acid is directly compatible with HATU/DCC-mediated amidation, whereas the ester requires a hydrolysis step that risks alkyne hydration under acidic or basic conditions [1].

Acid vs Ester
Head-to-head
Free acid: HBD 2, TPSA 75.1 Ų
Methyl ester: HBD 1, TPSA 64.1 Ų
Free acid enables direct amide coupling, reducing alkyne side‑reaction risk
Computed properties; coupling efficiency to be validated experimentally
Functional group reactivity Hydrogen bonding PROTAC Amide coupling

Alkyne Chain Topology and Conjugation Geometry

In the target compound, the terminal alkyne is attached to the chiral C3 carbon of the pentyl chain (pent-1-yn-3-yl), placing the reactive C≡C at a distance of two carbons from the amino nitrogen. In the positional isomer 5-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid (CAS 1598248-64-6), the alkyne is attached at C4, resulting in a one-carbon spacer between the branching point and the triple bond . Density functional theory (DFT) studies on related alkyne-substituted heterocycles indicate that the distance between the terminal alkyne carbon and the heterocyclic core modulates the activation energy for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and dictates the spatial orientation of the resulting 1,2,3-triazole conjugate relative to the pyrazine plane [1].

Alkyne Spacer
Class-level
Pent‑1‑yn‑3‑yl chain: longer spacer between pyrazine and alkyne vs pent‑4‑yn‑2‑yl
Extended spacer may improve CuAAC yield with sterically hindered azide partners
DFT class‑level inference; compound‑specific kinetics not reported
Click chemistry CuAAC Bioconjugation Linker geometry

Racemic Stereocenter and Chiral Resolution

The target compound bears a single stereogenic center at the C3 carbon of the pent-1-yn-3-yl chain, supplied as a racemate (undefined atom stereocenter count = 1, defined atom stereocenter count = 0), yielding a complexity score of 271 [1]. In contrast, 6-[(3-Methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1858156-27-0) features a quaternary carbon at the corresponding position (gem-dimethyl substitution), which eliminates chirality but increases molecular complexity to 310 and molecular weight to 219.24 g/mol [2]. The absence of a stereocenter in the gem-dimethyl analog simplifies quality control but removes the possibility of enantiomer-specific SAR exploration and chiral chromatographic resolution, a capability retained by the target racemate.

Chirality vs Achiral
Head-to-head
Racemate: 1 stereocenter, complexity 271
gem‑Dimethyl analog: achiral, complexity 310
Racemic nature supports enantiomer‑specific SAR and chiral resolution workflows
Chiral resolution methods require development
Chirality Crystallinity Chromatography Formulation

Predicted pKa and Ionization State

The carboxylic acid group of the target compound has a predicted pKa of 3.56 ± 0.10, compared to a predicted pKa of 4.41 ± 0.10 for the unsubstituted 5-aminopyrazine-2-carboxylic acid (CAS 40155-43-9) [1]. The ~0.85 unit decrease in pKa is attributed to the electron-withdrawing inductive effect of the pentynyl substituent on the amino group, which increases the acidity of the adjacent carboxylic acid. Both compounds remain >99% ionized (carboxylate form) at physiological pH 7.4, but the differential pKa shifts the precise ionization equilibrium at intermediate pH values (e.g., pH 4–6) encountered in certain cellular compartments or formulation buffers.

pKa Comparison
Cross-study
Target pKa: 3.56 ± 0.10
Parent acid: 4.41 ± 0.10
Δ ≈ −0.85 (≈7‑fold more acidic)
Increased acidity may affect ionization and salt‑formation behavior in formulation buffers
Predicted values; experimental pKa measurement recommended
pKa Ionization state Solubility Bioavailability

5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid: Recommended Applications


Kinase Inhibitor Library Synthesis

For medicinal chemistry programs targeting kinases where lead-likeness metrics penalize excessive lipophilicity, the target compound's XLogP3 of 1.0 provides a meaningful advantage over the 3-position regioisomer (XLogP3 1.6) [1]. The 5-aminopyrazine-2-carboxylic acid scaffold is a privileged core in PI3K and Syk kinase inhibitor patents, and this building block enables direct amide coupling at the carboxylic acid without a deprotection step, accelerating SAR exploration [2].

CuAAC Click Conjugation with Extended Alkyne

When sterically demanding azide partners (e.g., biotin-azide, fluorophore-azide, or PEG-azide conjugates) are employed, the pent-1-yn-3-yl chain provides a longer spacer between the pyrazine core and the reactive alkyne compared to propargyl (C3 chain) or but-3-yn-2-yl (C4 chain) analogs . This spatial separation can improve CuAAC reaction yields with bulky azides and orient the resulting triazole away from the pyrazine pharmacophore, preserving target binding [3].

Chiral Resolution for Enantiomer-Specific Profiling

The racemic nature of the target compound (single undefined stereocenter at the pent-1-yn-3-yl carbon) enables chiral resolution by preparative HPLC or enantioselective crystallization, offering two distinct stereoisomers for biological testing [4]. This is a capability absent in achiral analogs such as the gem-dimethyl variant (CAS 1858156-27-0), making the target compound the preferred choice when stereochemistry-dependent target engagement is hypothesized [5].

PROTAC Linker Assembly

The orthogonal functional groups—terminal alkyne for CuAAC and carboxylic acid for amide coupling—make this compound suitable as a heterobifunctional linker precursor for PROTAC (Proteolysis Targeting Chimera) or bioconjugate assembly . The free carboxylic acid eliminates the ester hydrolysis step required with the corresponding methyl ester (CAS 1691132-06-5), and the lower XLogP3 (1.0) relative to the 3-position regioisomer (1.6) is advantageous for maintaining aqueous solubility of the final PROTAC construct [1][2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
5‑Aminopyrazine‑2‑carboxylic acid scaffold; lower lipophilicity context
ADME and solubility profile vs 3‑regioisomer
CuAAC Click Conjugation
Extended alkyne spacer from pyrazine core
Conjugation efficiency with bulky azide partners
Chiral Resolution for Enantiomer‑Specific Profiling
Racemic single stereocenter
Enantiomer separation and stereospecific assay
PROTAC Linker Assembly
Bifunctional alkyne and carboxylic acid handles
Aqueous solubility of final PROTAC construct
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